Propane, 2,2-bis(p-methoxyphenyl)-1,3-dichloro-
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Overview
Description
Propane, 2,2-bis(p-methoxyphenyl)-1,3-dichloro- is a chemical compound with the molecular formula C17H18Cl2O2 It is known for its unique structure, which includes two p-methoxyphenyl groups and two chlorine atoms attached to a propane backbone
Preparation Methods
The synthesis of Propane, 2,2-bis(p-methoxyphenyl)-1,3-dichloro- typically involves the reaction of p-methoxyphenyl magnesium bromide with 1,3-dichloropropane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Propane, 2,2-bis(p-methoxyphenyl)-1,3-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Scientific Research Applications
Propane, 2,2-bis(p-methoxyphenyl)-1,3-dichloro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Propane, 2,2-bis(p-methoxyphenyl)-1,3-dichloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl groups can engage in π-π interactions with aromatic residues in proteins, while the chlorine atoms can form halogen bonds with nucleophilic sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Propane, 2,2-bis(p-methoxyphenyl)-1,3-dichloro- can be compared with similar compounds such as:
Bisphenol A: Both compounds have two aromatic rings attached to a central carbon atom, but Bisphenol A lacks the chlorine atoms and has hydroxyl groups instead of methoxy groups.
Methoxychlor: This compound also contains methoxy groups and chlorine atoms, but it has a different overall structure and is used primarily as an insecticide.
2,2-bis(4’-methoxyphenyl)propane: Similar in structure but without the chlorine atoms, making it less reactive in certain chemical reactions.
Properties
CAS No. |
102612-70-4 |
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Molecular Formula |
C17H18Cl2O2 |
Molecular Weight |
325.2 g/mol |
IUPAC Name |
1-[1,3-dichloro-2-(4-methoxyphenyl)propan-2-yl]-4-methoxybenzene |
InChI |
InChI=1S/C17H18Cl2O2/c1-20-15-7-3-13(4-8-15)17(11-18,12-19)14-5-9-16(21-2)10-6-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
WBBWJUZPGHRERN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCl)(CCl)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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